molecular formula C15H10Cl2O2 B8522393 3,3-Bis(4-chlorophenyl)prop-2-enoic acid CAS No. 19618-36-1

3,3-Bis(4-chlorophenyl)prop-2-enoic acid

Cat. No.: B8522393
CAS No.: 19618-36-1
M. Wt: 293.1 g/mol
InChI Key: SACMDWWKRKJTOL-UHFFFAOYSA-N
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Description

3,3-Bis(4-chlorophenyl)prop-2-enoic acid is a chlorinated aromatic compound featuring a prop-2-enoic acid backbone substituted with two 4-chlorophenyl groups. This structure confers unique physicochemical properties, such as increased hydrophobicity and electron-withdrawing effects due to the chlorine atoms.

Properties

CAS No.

19618-36-1

Molecular Formula

C15H10Cl2O2

Molecular Weight

293.1 g/mol

IUPAC Name

3,3-bis(4-chlorophenyl)prop-2-enoic acid

InChI

InChI=1S/C15H10Cl2O2/c16-12-5-1-10(2-6-12)14(9-15(18)19)11-3-7-13(17)8-4-11/h1-9H,(H,18,19)

InChI Key

SACMDWWKRKJTOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=CC(=O)O)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s key structural feature—two 4-chlorophenyl groups—distinguishes it from related derivatives. Below is a comparative analysis:

4-Chlorocinnamic Acid (C₉H₇ClO₂)

    Structure: Single 4-chlorophenyl group attached to a prop-2-enoic acid backbone. Properties: Lower molecular weight (182.61 g/mol) and higher solubility in polar solvents compared to the target compound. Applications: Widely used in organic synthesis and as a precursor for esters like ethyl 4-chlorocinnamate .

3-[4,5-Bis(4-chlorophenyl)-1,3-oxazol-2-yl]propanoic Acid (C₁₉H₁₂Cl₂NO₃)

  • Structure : Incorporates an oxazole ring with bis(4-chlorophenyl) substituents.
  • Properties : Higher molecular weight (397.21 g/mol) and rigidity due to the heterocyclic ring.
  • Applications : Investigated in medicinal chemistry for enhanced bioactivity .
2-Benzyl-3-(4-chlorophenyl)propanoic Acid (C₁₆H₁₅ClO₂)

    Structure: Benzyl and 4-chlorophenyl substituents on a propanoic acid chain. Properties: Moderate molecular weight (274.74 g/mol) and increased lipophilicity. Applications: Used as a drug impurity standard in pharmaceutical research .

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